molecular formula C13H16ClNO4S B13306562 Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Cat. No.: B13306562
M. Wt: 317.79 g/mol
InChI Key: UQOXHIQZIBVZAL-UHFFFAOYSA-N
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Description

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a cyclopropane-derived carbamate ester featuring a chlorosulfonyl ethyl substituent.

Properties

Molecular Formula

C13H16ClNO4S

Molecular Weight

317.79 g/mol

IUPAC Name

benzyl N-[1-(2-chlorosulfonylethyl)cyclopropyl]carbamate

InChI

InChI=1S/C13H16ClNO4S/c14-20(17,18)9-8-13(6-7-13)15-12(16)19-10-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16)

InChI Key

UQOXHIQZIBVZAL-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CCS(=O)(=O)Cl)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Starting Materials

The primary starting materials for synthesizing this compound are:

These compounds are selected for their reactivity and the ability to form the target molecule through nucleophilic substitution and addition reactions.

Reaction Pathway

The general synthesis involves the following key steps:

Step Description Conditions Reagents & Catalysts
Step 1: Activation of Benzyl Carbamate Formation of a reactive intermediate capable of nucleophilic attack Typically carried out in an inert solvent such as dichloromethane (DCM) Benzyl carbamate, base (e.g., triethylamine)
Step 2: Nucleophilic Substitution The amino group of benzyl carbamate reacts with the electrophilic chlorosulfonyl group on 1-[2-(chlorosulfonyl)ethyl]cyclopropane Conducted under controlled temperature, often at 0-25°C 1-[2-(Chlorosulfonyl)ethyl]cyclopropane, triethylamine or similar base
Step 3: Purification Chromatography or recrystallization to isolate the pure product Ambient or reduced temperature Solvent systems such as ethyl acetate, hexanes

Industrial Scale Production

For large-scale manufacturing, continuous flow reactors and automated systems are employed to enhance efficiency and safety. These systems allow precise control over reaction parameters, minimize by-products, and facilitate high-purity output.

Reaction Conditions and Optimization

Parameter Typical Range Purpose References
Solvent Dichloromethane, tetrahydrofuran (THF) Solvent medium for reactions ,
Temperature 0°C to 25°C Control reaction rate and selectivity ,
Base Triethylamine, pyridine Neutralize HCl formed, facilitate substitution ,
Reaction Time 2-24 hours Complete conversion ,

Key Considerations in Synthesis

  • Reactivity of Chlorosulfonyl Group: The chlorosulfonyl moiety is highly reactive and sensitive to moisture. Strict anhydrous conditions are necessary to prevent hydrolysis.
  • Selectivity: Proper temperature control and choice of solvent help minimize side reactions such as hydrolysis or overreaction.
  • Purification: Chromatography or recrystallization ensures high purity, crucial for subsequent applications in research or pharmaceutical development.

Summary of Synthesis Route

Benzyl carbamate + 1-[2-(chlorosulfonyl)ethyl]cyclopropane
→ (in presence of base, in DCM or THF)
→ Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate

Research and Development Insights

Recent advances focus on optimizing the reaction conditions for higher yields and purity, including:

  • Use of microwave-assisted synthesis to accelerate reaction times.
  • Application of automated continuous flow systems for industrial scalability.
  • Development of green chemistry protocols to reduce solvent use and hazardous waste.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reaction Conditions Yield Remarks
Conventional Batch Benzyl carbamate, 1-[2-(chlorosulfonyl)ethyl]cyclopropane DCM, triethylamine, 0-25°C, 4-24 hrs 65-85% Widely used in labs
Microwave-Assisted Same as above Microwave irradiation, 100-150°C, 30-60 min 75-90% Faster, greener
Continuous Flow Same as above Automated, controlled flow, optimized temperature >85% Suitable for industrial scale

Chemical Reactions Analysis

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a synthetic organic compound with a unique structure featuring a benzyl group, a cyclopropyl moiety, and a chlorosulfonyl functional group. Its molecular formula is C13H16ClNO4S, and it has a molecular weight of approximately 317.79 g/mol. The presence of a reactive chlorosulfonyl group makes it applicable in medicinal chemistry and materials science.

Scientific Research Applications

  • As a tool in studies investigating enzyme kinetics and protein-ligand interactions this compound is used as a tool in studies investigating enzyme kinetics and protein-ligand interactions.
  • Pharmaceuticals Due to its structural features, this compound may have applications in the pharmaceutical field.

Interaction Studies

Interaction studies are essential for understanding the potential biological effects of this compound. Preliminary studies may focus on:

  • Evaluating its reactivity with biological macromolecules.
  • Identifying potential protein targets.
  • Assessing its cytotoxicity and mechanism of action.

These studies may provide insights into the compound's therapeutic potential and guide further development efforts.

Mechanism of Action

The mechanism of action of Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate involves its interaction with specific molecular targets. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modification of their activity. This reactivity is exploited in various biochemical assays to study enzyme kinetics and protein function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related cyclopropane-carbamate derivatives, focusing on substituent effects, reactivity, and applications.

Structural Analogues and Substituent Variations

Compound Name Molecular Formula CAS No. Key Substituents Reactivity Notes
Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate (Target) Likely C₁₃H₁₆ClNO₄S Not provided Chlorosulfonyl ethyl, cyclopropane, carbamate High electrophilicity at sulfonyl chloride; strained cyclopropane enhances reactivity .
Benzyl N-[1-(hydroxymethyl)cyclopropyl]carbamate () C₁₂H₁₅NO₃ 103500-22-7 Hydroxymethyl, cyclopropane, carbamate Lower reactivity due to hydroxyl group; used as a precursor for further functionalization .
Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate () C₁₃H₁₆ClNO₄S 1780518-29-7 Chlorosulfonyl methyl, cyclopropane, carbamate Similar sulfonyl chloride reactivity but shorter methyl chain reduces steric hindrance .
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid () C₁₁H₁₉NO₄ 103500-22-7 tert-butoxycarbonyl (Boc), cyclopropane Boc group enhances stability; carboxylic acid enables conjugation .

Reactivity and Functional Group Analysis

  • Chlorosulfonyl Group : The target compound’s chlorosulfonyl ethyl group is more reactive than the hydroxymethyl or Boc-protected analogs (). This group facilitates nucleophilic substitutions (e.g., with amines or alcohols) to form sulfonamides or sulfonate esters, critical in prodrug design .
  • Cyclopropane Ring: The strained cyclopropane ring increases compound reactivity compared to non-cyclic analogs. For example, trans-2-cyanocyclopropanecarboxylic acid (CAS 39891-82-2, ) leverages ring strain for selective ring-opening reactions .
  • Carbamate vs. Ester: Carbamates (as in the target compound) exhibit greater hydrolytic stability compared to esters (e.g., ethyl trans-2-cyanocyclopropane-1-carboxylate, CAS 60212-41-1, ), making them preferable for sustained-release applications .

Biological Activity

Benzyl N-{1-[2-(chlorosulfonyl)ethyl]cyclopropyl}carbamate is a synthetic organic compound notable for its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and applications, supported by relevant data and research findings.

Chemical Structure and Properties

  • Molecular Formula : C14H18ClNO4S
  • Molecular Weight : 317.79 g/mol
  • Key Functional Groups :
    • Chlorosulfonyl group
    • Cyclopropyl moiety
    • Benzyl carbamate

The presence of the chlorosulfonyl group enhances the compound's electrophilic character, making it a valuable intermediate in organic synthesis and a candidate for therapeutic applications.

This compound exhibits biological activity primarily through its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can lead to:

  • Enzyme Inhibition : The compound can inhibit various enzymes by modifying their active sites, impacting biochemical pathways.
  • Protein Interaction Studies : It is used in biochemical assays to explore enzyme kinetics and protein interactions.

Biological Activity

The biological activity of this compound has been investigated in several studies:

Cytotoxicity Studies

Research indicates that compounds with similar structures exhibit cytotoxic effects in various cellular models. For instance, studies on benzyl sulfides reveal that they can be metabolized to yield unstable thiols that contribute to cytotoxicity . While specific cytotoxicity data for this compound is limited, its reactivity suggests potential cytotoxic properties warranting further investigation.

Interaction with Biological Macromolecules

Preliminary studies have focused on the interaction of this compound with biological macromolecules. Its unique structure allows it to engage in covalent interactions, which can modify protein functions and potentially lead to therapeutic applications.

Research Findings and Case Studies

Table 1: Summary of Biological Activities and Research Findings

Study TypeFindingsReference
Enzyme Inhibition StudiesDemonstrated ability to inhibit specific enzymes through covalent modification.
Cytotoxicity AssessmentPotential cytotoxic effects noted; requires further research for specific activity profiles.
Protein Interaction AnalysisEngages with nucleophilic sites on proteins, affecting their functionality.

Synthesis and Production

The synthesis of this compound typically involves several steps, including:

  • Formation of the Chlorosulfonyl Derivative : Reaction of benzyl carbamate with chlorosulfonic acid.
  • Cyclopropanation : Introduction of the cyclopropyl group through selective reactions under controlled conditions.
  • Purification : The final product is purified using chromatography techniques to ensure high yield and purity.

This multi-step synthesis highlights the compound's complexity and the need for precise reaction conditions.

Applications in Medicinal Chemistry

This compound holds promise in various fields:

  • Drug Development : Its ability to modify enzyme activity makes it a candidate for developing new therapeutic agents.
  • Biochemical Research : Used as a tool in studies investigating enzyme kinetics and protein-ligand interactions.

Q & A

Q. Critical Parameters :

  • Temperature : Chlorosulfonyl groups are thermally labile; maintain ≤25°C during sulfonation.
  • Solvent : Use DMF or THF for carbamate coupling; avoid protic solvents during sulfonation.
  • Protection : Temporary protection of reactive groups (e.g., tert-butyl carbamates) may improve stability .

Basic: Which spectroscopic techniques are most effective for characterizing the chlorosulfonyl moiety and cyclopropane ring?

Answer:

  • 1H/13C NMR :
    • Cyclopropane protons resonate at δ 0.5–1.5 ppm (split by ring strain). Chlorosulfonyl-adjacent CH₂ groups appear downfield (δ 3.5–4.5) due to electron withdrawal .
    • Aromatic protons (benzyl group) show peaks at δ 7.1–7.4 .
  • HRMS : Confirm molecular ion ([M+Na]⁺) with <5 ppm error. For C₁₃H₁₆ClNO₄S, exact mass = 317.0463 .
  • IR : Look for S=O stretches (1365–1338 cm⁻¹) and C=O (1690–1720 cm⁻¹) .

Validation : Compare with tert-butyl carbamate analogs (e.g., 1H NMR δ 0.74–0.53 for cyclopropane CH₂ in ) .

Advanced: How does the electron-withdrawing chlorosulfonyl group influence the cyclopropane ring’s reactivity in nucleophilic attacks?

Answer:
The chlorosulfonyl group increases ring strain via electron withdrawal, enhancing susceptibility to ring-opening reactions:

  • Mechanistic Insight : The cyclopropane’s bent bonds become polarized, favoring nucleophilic attack at the β-carbon. For example, in aqueous conditions, hydrolysis may yield sulfonic acid derivatives.
  • Experimental Design : Monitor ring stability under varying pH (e.g., 1N HCl vs. PBS buffer) using 1H NMR to track degradation .

Contradictions : Some studies report stable cyclopropane carbamates in non-polar solvents (e.g., pentane), while others note rapid decomposition in polar aprotic solvents like DMSO .

Advanced: What strategies mitigate decomposition during purification of this thermally sensitive compound?

Answer:

  • Low-Temperature Chromatography : Use silica gel columns pre-cooled to 4°C with eluents like pentane:ethyl acetate (8:1) to reduce thermal stress .
  • Avoid Acidic Conditions : Chlorosulfonyl groups hydrolyze in acidic media; neutralize reaction mixtures with NaHCO₃ before workup .
  • Lyophilization : For final isolation, freeze-drying from tert-butanol/water mixtures preserves integrity better than rotary evaporation .

Basic: What are common side reactions during synthesis, and how can they be minimized?

Answer:

  • Over-Sulfonation : Excess SOCl₂ may sulfonate aromatic rings. Use stoichiometric reagents and monitor via TLC .
  • Cyclopropane Ring Opening : Competing nucleophilic attack by solvents (e.g., DMF). Substitute with less nucleophilic solvents like THF .
  • By-Product Table :
Side ReactionMitigation StrategyDetection Method
Benzyl group oxidationUse inert atmosphere (N₂/Ar)HPLC (UV at 254 nm)
Sulfonyl chloride hydrolysisAnhydrous conditions, molecular sievesIR loss of S=O peaks

Advanced: How does the steric environment of the cyclopropyl group affect sulfonation efficiency?

Answer:

  • Steric Hindrance : The cyclopropane’s rigid structure limits access to the ethyl spacer’s hydroxyl/thiol group, reducing sulfonation yields.
  • Workaround : Introduce a longer alkyl chain (e.g., propyl instead of ethyl) to improve reagent accessibility, as seen in ’s 2-propylbutyl analog .
  • Computational Support : Molecular dynamics simulations (e.g., CAS 103500-22-7 analogs) show steric clashes reduce by 15% with extended linkers .

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